Technical Monograph: 5-Substituted 1-Aminoindane Derivatives
Technical Monograph: 5-Substituted 1-Aminoindane Derivatives
This guide serves as a technical monograph on 5-substituted 1-aminoindane derivatives . It is structured to provide actionable chemical and pharmacological insights for researchers in medicinal chemistry and neuropharmacology.
Focus: Medicinal Chemistry, MAO-B Inhibition, and Synthetic Methodologies[1]
Executive Summary & Pharmacological Divergence
The aminoindane scaffold represents a rigidified phenethylamine structure. However, a critical distinction must be made immediately to ensure scientific accuracy:
-
2-Aminoindanes (e.g., MDAI, 5-IAI): These are primarily characterized as monoamine releasing agents (SSRA/SNRA) and are frequently associated with novel psychoactive substances (NPS).[1]
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1-Aminoindanes (The Focus): These derivatives are central to neuroprotective therapeutics, specifically for Parkinson’s disease.[1] The 1-amino pharmacophore is the scaffold for Rasagiline (N-propargyl-1-aminoindane).[1]
5-Substitution Significance: Substitution at the 5-position of the 1-aminoindane ring (the aromatic ring) is a critical determinant of metabolic stability and receptor selectivity.[1] While the parent 1-aminoindane is a reversible MAO-B inhibitor, 5-substituted analogs (e.g., 5-hydroxy, 5-methoxy, 5-halo) modulate the steric fit within the enzyme's substrate cavity and influence the compound's redox properties.[1]
Structural Basis & Mechanism of Action
The MAO-B Gating Mechanism
Monoamine Oxidase B (MAO-B) contains a "bipartite" cavity consisting of an entrance cavity and a substrate cavity, separated by a gating loop (residues Ile199 and Tyr326).[1]
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Unsubstituted 1-Aminoindane: Fits into the substrate cavity, coordinating with the FAD cofactor.[1]
-
5-Substituted Analogs: The 5-position substituent extends towards the boundary of the substrate cavity.[1]
-
Bulky groups (e.g., 5-benzyloxy): Can clash with the gating residues, potentially reducing potency or altering reversibility.
-
Small polar groups (e.g., 5-OH): The 5-hydroxy metabolite of Rasagiline has been shown to possess intrinsic antioxidant activity, scavenging hydroxyl radicals independent of MAO inhibition.[1] However, it is less potent as an MAO-B inhibitor than the parent carbamate or N-propargyl variants.[1]
-
Structure-Activity Relationship (SAR) Table[1]
| Substituent (R at C5) | Electronic Effect | MAO-B Potency (Relative) | Biological Note |
| -H | Neutral | High (Baseline) | Parent scaffold (Rasagiline core).[1] Excellent BBB permeability. |
| -OH | Electron Donating | Moderate/Low | Major metabolite. Unstable as free base (forms quinone methide). Antioxidant. |
| -OCH₃ | Electron Donating | High | Metabolically more stable than -OH.[1] Retains MAO-B selectivity.[1][2][3] |
| -Cl / -F | Electron Withdrawing | High | Halogenation often improves metabolic half-life and lipid solubility. |
| -NO₂ | Strong Withdrawing | Low | Electron withdrawal reduces the basicity of the amine, often reducing affinity.[1] |
Experimental Workflows
Chemical Synthesis: Reductive Amination Route
The most robust route to 5-substituted 1-aminoindanes is the conversion of the corresponding 1-indanone to an oxime, followed by reduction.[1] This method avoids the formation of dimers often seen in direct alkylation.
Protocol: Synthesis of 5-Methoxy-1-Aminoindane
Reagents: 5-Methoxy-1-indanone, Hydroxylamine hydrochloride (
Step-by-Step Methodology:
-
Oxime Formation:
-
Dissolve 10 mmol of 5-methoxy-1-indanone in 30 mL of methanol.
-
Add 15 mmol of
and 15 mmol of dissolved in a minimum amount of water. -
Reflux the mixture for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The ketone spot should disappear.
-
Cool, remove methanol under vacuum, and extract the residue with ethyl acetate.[1] Wash with water and brine. Dry over
. -
Yield: 5-methoxy-1-indanone oxime (typically >90% as a white solid).[1]
-
-
Catalytic Hydrogenation (Reduction):
-
Dissolve the oxime (5 mmol) in 50 mL of Methanol saturated with ammonia (to prevent secondary amine formation).
-
Add 10% Pd/C (10% by weight of substrate) carefully under argon.
-
Purge the vessel with
gas. Hydrogenate at 40–60 psi (Parr shaker) for 6–12 hours at room temperature. -
Filtration: Filter the catalyst through a Celite pad (Caution: Pd/C is pyrophoric).
-
Isolation: Evaporate the solvent. Dissolve the resulting oil in
and treat with HCl/dioxane to precipitate the 5-methoxy-1-aminoindane hydrochloride salt.[1] -
Recrystallization: Isopropanol/Diethyl ether.
-
Visualization of Synthetic Pathway
Caption: Synthetic route via oxime intermediate to prevent dimer formation.
Biological Assay Protocols
MAO-B Inhibition Assay (Amplex Red Method)
To validate the activity of the synthesized 5-substituted derivative, a fluorometric assay is required.[1] This protocol relies on the detection of
Reagents:
-
Recombinant Human MAO-B (Sigma or Corning).[1]
-
Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).[1]
-
Horseradish Peroxidase (HRP).
-
Substrate: p-Tyramine.[1]
-
Inhibitor: Synthesized 5-substituted 1-aminoindane.[1]
Protocol:
-
Preparation: Dilute MAO-B to 0.5 U/mL in reaction buffer (0.05 M sodium phosphate, pH 7.4).
-
Incubation: In a 96-well black plate, add 50 µL of enzyme solution and 10 µL of the test inhibitor (various concentrations). Incubate for 30 min at 37°C to allow enzyme-inhibitor binding.[1]
-
Reaction Trigger: Add 40 µL of a master mix containing:
-
Measurement: Monitor fluorescence excitation at 545 nm and emission at 590 nm for 30 minutes.
-
Analysis: Calculate
by plotting the slope of fluorescence generation against log[Inhibitor].
Assay Logic Diagram
Caption: Fluorometric detection logic for MAO-B inhibition efficiency.
Therapeutic Implications & Safety
Neuroprotection vs. Toxicity
Unlike 2-aminoindanes, which are associated with serotonergic toxicity (Serotonin Syndrome), 5-substituted 1-aminoindanes are generally well-tolerated. However, the 5-hydroxy derivative is chemically labile.[1][5] In solution, it can auto-oxidize to form quinone methides, which are electrophilic and can form adducts with cellular proteins (glutathione depletion).[1]
-
Design Tip: Protecting the 5-position with a methoxy or carbamate group (as seen in Ladostigil, though Ladostigil is 6-substituted) prevents this auto-oxidation while maintaining the hydrophobic interaction in the enzyme cleft.[1]
Metabolite Considerations
When designing drugs based on this scaffold, researchers must account for the "propargyl switch." If the amine is N-propargylated (like Rasagiline), the 5-substituent will influence the rate of N-dealkylation by CYP450 enzymes.[1] Electron-donating groups at C5 may accelerate aromatic hydroxylation at C6 or C4.[1]
References
-
Pharmacology of Aminoindanes: Simmler, L. D., et al. (2014).[6] "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology.
-
MAO-B Inhibition & SAR: Manley-King, C. I., et al. (2011).[2] "Inhibition of monoamine oxidase by selected C5- and C6-substituted isatin analogues." Bioorganic & Medicinal Chemistry.
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Rasagiline & 1-Aminoindane Mechanism: Youdim, M. B., et al. (2005). "The anticancer drug rasagiline and its derivatives: pharmacological and clinical aspects." Nature Reviews Neuroscience.
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Chemical Stability of Hydroxy-aminoindans: Weinreb, O., et al. (2006).[1] "Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity." Journal of Medicinal Chemistry.
-
Synthesis of Indanone Derivatives: Mori, K., et al. (2018). "Expeditious synthesis of 1-aminoindane derivatives achieved by [1,4]-hydride shift." Chemical Communications.[7]
Sources
- 1. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidase by selected C5- and C6-substituted isatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Expeditious synthesis of 1-aminoindane derivatives achieved by [1,4]-hydride shift mediated C(sp3)–H bond functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
